N-[3-(methylamino)propyl]methanesulfonamide
Description
Contextualization within Sulfonamide Chemistry and Amines
The structure of N-[3-(methylamino)propyl]methanesulfonamide contains two key functional groups: a sulfonamide and an amine. Both are pivotal in the realm of organic and medicinal chemistry.
The sulfonamide group (R-S(=O)₂-NR'R'') is a cornerstone of many therapeutic agents. niscpr.res.in Compounds containing this functional group exhibit a vast array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netdaicelpharmastandards.com The sulfonamide moiety is relatively stable and its geometry can influence how a molecule binds to biological targets. niscpr.res.in Its ability to act as a bioisostere for other functional groups, like carboxylic acids, further broadens its utility in drug design. nih.gov
The amine functional group , particularly primary and secondary amines, is also fundamental to the structure of many pharmaceuticals. google.com Amines are organic derivatives of ammonia (B1221849) and are classified based on the number of organic substituents attached to the nitrogen atom. derpharmachemica.com The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to participate in a wide variety of chemical reactions and to form crucial interactions with biological receptors. niscpr.res.in It is estimated that approximately 40% of all drugs contain an amine group. researchgate.net
This compound possesses a secondary amine (a nitrogen atom bonded to one hydrogen and two carbon atoms), which maintains reactivity for further chemical modifications. The combination of the stable, biologically active sulfonamide group with a reactive amine linker provides a versatile chemical scaffold.
Significance as a Synthetic Intermediate and Structural Motif in Bioactive Compounds
While research explicitly detailing the use of this compound as a synthetic intermediate is not abundant, the significance of its core structure is evident in numerous bioactive compounds. Its value lies in providing a flexible N-methylmethanesulfonamide-terminated propyl amine chain that can be incorporated into larger, more complex molecules.
The structural motif is notably present in the anti-migraine drug Sumatriptan (3-[2-(Dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide). daicelpharmastandards.com Although Sumatriptan has a slightly different aminoalkyl chain (ethyl instead of propyl and dimethylated), it prominently features the N-methyl-methanesulfonamide group attached to an indole (B1671886) nucleus via that chain. The synthesis and analysis of Sumatriptan and its impurities, which can be structurally related to this compound, is a significant area of pharmaceutical research. niscpr.res.inresearchgate.net This underscores the importance of the N-alkylalkanesulfonamide moiety in developing selective 5-HT receptor agonists for treating migraines.
Furthermore, the broader class of N-aminoalkylene sulfonamides has been investigated for other therapeutic applications. For instance, research into antiarrhythmic agents has explored various N-aminoalkylene alkyl and aryl sulfonamides, demonstrating that this structural class is a fruitful area for discovering new cardiovascular drugs.
The utility of the amino-propyl portion of the molecule is also well-established. For example, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of Duloxetine, a widely used antidepressant. derpharmachemica.com This highlights the value of the 3-(methylamino)propyl chain as a building block in the construction of complex central nervous system drugs.
Overview of Research Trajectories Involving this compound and its Derivatives
The research involving derivatives of this compound and its structural motifs points toward several key therapeutic areas.
Neuroscience: The most prominent research trajectory is in the development of drugs targeting the central nervous system. The success of Sumatriptan has spurred extensive research into related sulfonamide-containing compounds for migraine therapy. researchgate.net The study of these molecules involves understanding their interaction with serotonin (B10506) (5-HT) receptors and optimizing their structure to improve efficacy and selectivity. daicelpharmastandards.com The synthesis of various triptan derivatives and the meticulous characterization of their synthetic impurities are ongoing areas of focus to ensure drug quality and safety. niscpr.res.inresearchgate.net
Cardiovascular Disease: The investigation of N-aminoalkylene sulfonamides as Class III antiarrhythmic agents represents another important research direction. These studies focus on how modifying the sulfonamide and amine portions of the molecule affects the compound's ability to prolong the cardiac action potential, a key mechanism for controlling heart rhythm disturbances.
Pharmaceutical Process Chemistry and Quality Control: Research is also directed at the synthesis and characterization of potential impurities that can arise during the production of active pharmaceutical ingredients (APIs) like Sumatriptan. niscpr.res.indaicelpharmastandards.com Understanding the formation of these impurities, some of which may share the core structure of this compound, is critical for developing robust manufacturing processes and ensuring the purity and safety of the final drug product.
The table below summarizes some bioactive compounds and intermediates that share key structural features with this compound, illustrating the research trajectories.
| Compound/Intermediate Name | Structural Similarity | Research Area / Application |
| Sumatriptan | N-methyl-methanesulfonamide and aminoalkyl chain | Anti-migraine (5-HT Receptor Agonist) |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 3-(Methylamino)propyl chain | Synthetic intermediate for Duloxetine (Antidepressant) |
| N-aminoalkylene aryl sulfonamides | Aminoalkylene sulfonamide core | Antiarrhythmic agents |
| Sumatriptan Impurities | Structurally related to the core molecule | Pharmaceutical Quality Control |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(methylamino)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-6-4-3-5-7-10(2,8)9/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCJOSSTFUZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Methylamino Propyl Methanesulfonamide
Direct Synthesis Pathways of N-[3-(methylamino)propyl]methanesulfonamide
The most direct and common approach to synthesizing this compound involves the formation of a stable sulfonamide bond between a suitable amine and a sulfonyl chloride.
Formation of Sulfonamide Bonds
The cornerstone of the synthesis is the reaction between an amine and a sulfonyl chloride. In the case of this compound, the primary amine of a diamine precursor selectively reacts with methanesulfonyl chloride. The general reaction for the formation of sulfonamides involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
A common method for preparing methanesulfonamide (B31651) and its derivatives involves reacting methanesulfonyl chloride with a primary or secondary alkyl amine. google.com This reaction is typically carried out in a suitable solvent to facilitate the reaction and subsequent purification.
Introduction of the Methylamino Group
A plausible and efficient synthetic route to this compound involves the use of N-methyl-1,3-propanediamine as the starting material. nih.govsigmaaldrich.com This diamine possesses both a primary and a secondary amine. Due to the higher reactivity of the primary amine, it will preferentially react with methanesulfonyl chloride.
The synthesis can be represented by the following reaction scheme:
CH₃NH(CH₂)₃NH₂ + CH₃SO₂Cl → CH₃NH(CH₂)₃NHSO₂CH₃ + HCl
In this reaction, N-methyl-1,3-propanediamine is treated with methanesulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. The primary amine's greater steric accessibility and slightly higher nucleophilicity compared to the secondary amine favor the formation of the desired product.
Optimization of Reaction Conditions and Yields
The efficiency of the sulfonamide formation is influenced by several factors, including the choice of solvent, temperature, and the presence of a base. Dichloromethane or tetrahydrofuran are commonly used as solvents for such reactions. The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.
The addition of a tertiary amine base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An excess of the starting diamine can also serve as the base.
Strategies for Chemical Derivatization and Analogue Generation
The chemical structure of this compound offers several sites for modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized into alterations of the methanesulfonamide moiety and changes to the alkyl chain and amine functionality.
Modification of the Methanesulfonamide Moiety
The methyl group of the methanesulfonamide can be replaced with other alkyl or aryl groups to explore the impact of steric and electronic properties on the molecule's characteristics.
Synthesis of Aryl and Alkyl Sulfonamide Analogues: A variety of aryl and alkyl sulfonyl chlorides can be used in place of methanesulfonyl chloride in the initial synthesis. This allows for the introduction of phenyl, substituted phenyl, or other alkyl groups at the sulfonamide nitrogen. The synthesis of such analogues follows the same general procedure of reacting the corresponding sulfonyl chloride with N-methyl-1,3-propanediamine. General methods for the synthesis of alkyl and aryl sulfonamides are well-established. nih.govorganic-chemistry.org For example, a palladium-catalyzed cross-coupling of various sulfonamides with aryl bromides and chlorides provides a convenient route to N-arylsulfonamides. organic-chemistry.org
| Starting Sulfonyl Chloride | Resulting Sulfonamide Moiety |
| Benzenesulfonyl chloride | Phenylsulfonamide |
| p-Toluenesulfonyl chloride | p-Tolylsulfonamide |
| Ethanesulfonyl chloride | Ethanesulfonamide |
| Propanesulfonyl chloride | Propanesulfonamide |
Alterations of the Alkyl Chain and Amine Functionality
The propyl chain and the secondary methylamino group are also amenable to chemical modification, providing further avenues for generating structural diversity.
N-Acylation of the Secondary Amine: The secondary amine in this compound can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality. The N-acylation of sulfonamides is a common transformation in organic synthesis. tandfonline.com
| Acylating Agent | Resulting Functional Group |
| Acetyl chloride | N-acetyl |
| Benzoyl chloride | N-benzoyl |
| Acetic anhydride | N-acetyl |
N-Alkylation of the Secondary Amine: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be achieved by reacting the compound with an alkyl halide. However, controlling the degree of alkylation can be challenging, as over-alkylation to form a quaternary ammonium salt is a possible side reaction. nie.edu.sg Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is an alternative and often more controlled method for introducing a new alkyl group.
Modification of the Alkyl Chain Length: Analogues with different alkyl chain lengths can be synthesized by starting with homologous diamines, such as N-methyl-1,2-ethanediamine or N-methyl-1,4-butanediamine, and reacting them with methanesulfonyl chloride.
Incorporation into Complex Molecular Architectures and Scaffolds
While specific examples of the direct incorporation of this compound into complex molecular architectures are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active compounds. The presence of both a nucleophilic secondary amine and a sulfonamide group makes it a versatile building block for the synthesis of more elaborate molecules.
The secondary amine can readily undergo N-alkylation or N-acylation to append a variety of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs. For instance, this moiety is analogous to structures found in compounds designed as probes for the serotonin (B10506) transporter, where the N-methylpropylamino chain is a key feature.
Furthermore, the methanesulfonamide group can participate in hydrogen bonding and offers a metabolically stable surrogate for other functional groups. Sulfonamide derivatives are integral to a wide array of pharmaceuticals, and the incorporation of an N-[3-(methylamino)propyl] side chain can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The synthesis of quinoxaline sulfonamide derivatives, for example, highlights how sulfonamide-containing fragments are used to build molecules with potential therapeutic applications, such as anticancer or antimicrobial agents mdpi.com.
Synthesis of Precursors and Related Building Blocks
The synthesis of this compound relies on the availability of key precursors, namely N-(3-aminopropyl)methanesulfonamide analogues and N-methylated aminopropyl derivatives.
Synthesis of N-(3-Aminopropyl)methanesulfonamide Analogues
The general synthesis of methanesulfonamides involves the reaction of a primary or secondary amine with methanesulfonyl chloride. This reaction is a well-established method for forming the sulfonamide bond.
A plausible synthetic route to N-(3-aminopropyl)methanesulfonamide would involve the reaction of 1,3-diaminopropane with methanesulfonyl chloride. However, to achieve selective monosulfonylation and avoid the formation of the disulfonylated product, a protecting group strategy is typically employed. One of the amino groups of 1,3-diaminopropane can be protected, for example, with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-1,3-diaminopropane. This mono-protected diamine can then be reacted with methanesulfonyl chloride. Subsequent removal of the Boc protecting group under acidic conditions would yield the desired N-(3-aminopropyl)methanesulfonamide.
Various methods for the selective mono-Boc protection of diamines have been developed, often involving the use of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to favor the formation of the mono-protected product sigmaaldrich.comscielo.org.mxredalyc.orgresearchgate.neted.ac.uk.
| Reactant 1 | Reactant 2 | Product |
| 1,3-Diaminopropane | Di-tert-butyl dicarbonate | N-Boc-1,3-diaminopropane |
| N-Boc-1,3-diaminopropane | Methanesulfonyl chloride | N-[3-(Boc-amino)propyl]methanesulfonamide |
| N-[3-(Boc-amino)propyl]methanesulfonamide | Acid (e.g., HCl) | N-(3-Aminopropyl)methanesulfonamide |
Table 1: Proposed Synthesis of N-(3-Aminopropyl)methanesulfonamide
Routes to N-Methylated Aminopropyl Derivatives
The synthesis of the target compound, this compound, can be approached in two primary ways: by methylation of N-(3-aminopropyl)methanesulfonamide or by starting with the pre-methylated precursor, N-methyl-1,3-propanediamine.
Direct Methylation:
The primary amine of N-(3-aminopropyl)methanesulfonamide can be selectively mono-methylated using various established methods. Reductive amination is a common approach, involving the reaction of the primary amine with formaldehyde in the presence of a reducing agent such as sodium borohydride.
Synthesis from N-Methyl-1,3-propanediamine:
An alternative and often more direct route involves the reaction of N-methyl-1,3-propanediamine with methanesulfonyl chloride. This avoids the need for a separate methylation step on the sulfonamide-containing intermediate. N-methyl-1,3-propanediamine is a commercially available reagent and can also be synthesized through various routes, including the mono-N-methylation of 1,3-diaminopropane.
| Starting Material | Reagent | Product |
| N-(3-Aminopropyl)methanesulfonamide | Formaldehyde, Sodium borohydride | This compound |
| N-Methyl-1,3-propanediamine | Methanesulfonyl chloride | This compound |
Table 2: Routes to this compound
The synthesis of N-methyl-1,3-propanediamine itself can be achieved through methods such as the reductive amination of 3-aminopropanol followed by conversion of the hydroxyl group to an amine, or through the controlled methylation of 1,3-diaminopropane.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum of N-[3-(methylamino)propyl]methanesulfonamide would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the connectivity of the protons.
Predicted ¹H NMR Data (Illustrative)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-S | ~2.9 | Singlet | 3H |
| CH₃-N | ~2.4 | Singlet | 3H |
| S-NH | Variable | Broad Singlet | 1H |
| N-CH₂ | ~3.1 | Triplet | 2H |
| CH₂-CH₂-CH₂ | ~1.8 | Quintet | 2H |
| N-CH₂ | ~2.7 | Triplet | 2H |
Note: This table is illustrative and based on general principles of NMR spectroscopy, not on experimental data for the specific compound.
Solid-State NMR for Conformational Analysis
Solid-state NMR could provide insights into the compound's conformation and packing in the solid state, which can differ significantly from its structure in solution. This technique is particularly useful for studying intermolecular interactions and polymorphism.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would likely be used to generate a protonated molecular ion, [M+H]⁺, for this compound. This would allow for the determination of its molecular weight. The expected nominal mass for C₅H₁₄N₂O₂S is 166 g/mol .
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.
Expected HRMS Data
| Ion Formula | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides critical information about its molecular structure through characteristic fragmentation patterns. The process typically involves the ionization of the parent molecule, often through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The fragmentation of sulfonamides can be complex and may involve rearrangements. nih.gov For this compound, the fragmentation is expected to occur at the sulfonamide and the aliphatic amine portions of the molecule. The fragmentation of aliphatic amines is often dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu
Key fragmentation pathways for the protonated molecule of this compound would likely include:
Cleavage of the C-S bond, leading to the loss of the methanesulfonyl group.
Loss of sulfur dioxide (SO₂), a common fragmentation pathway for arylsulfonamides that can also occur in aliphatic sulfonamides. nih.gov
α-cleavage adjacent to the nitrogen atoms in the propylamino chain.
The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and the elucidation of its structural connectivity.
Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 167.1 | 88.1 | CH₃SO₂ | [H₂N(CH₃)CH₂CH₂CH₂]⁺ |
| 167.1 | 79.0 | C₃H₉N₂ | [CH₃SO₂]⁺ |
| 167.1 | 72.1 | C₃H₇NSO₂ | [CH₃NH=CH₂]⁺ |
Note: The m/z values are theoretical and based on expected fragmentation pathways.
Chromatographic Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and quantifying its concentration in various samples. Reversed-phase (RP) HPLC is a commonly employed method for analyzing polar compounds like sulfonamides. sielc.com
A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. sielc.comsielc.com The pH of the mobile phase is a critical parameter that can be adjusted to ensure the compound is in a suitable ionic state for optimal retention and peak shape. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile ones like phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the sulfonamide group possesses a chromophore. This method allows for the separation of the target compound from impurities and degradation products, enabling accurate purity determination. researchgate.net
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and may require optimization.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity. sielc.comsielc.com For the rapid analysis of this compound, a UPLC method would offer considerable advantages, particularly in high-throughput screening environments. The shorter run times reduce solvent consumption and increase sample throughput. The fundamental aspects of the separation, such as the choice of stationary and mobile phases, would be similar to those used in HPLC, but adapted for the higher pressures and faster flow rates of the UPLC system. researchgate.net
Preparative Chromatography for Compound Isolation
When a high-purity sample of this compound is required for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound. sielc.comsielc.com By using larger columns and higher flow rates, significant amounts of the target compound can be separated from synthetic byproducts or impurities. The fractions corresponding to the desired compound's peak are collected, and the solvent is subsequently removed to yield the purified substance. The principles of separation remain the same as in the analytical HPLC method, ensuring that the conditions are scalable. sielc.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
Key expected absorptions include:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ due to the secondary amine.
C-H Stretch: Strong absorptions between 2800 and 3000 cm⁻¹ from the methyl and methylene groups. docbrown.info
S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group (SO₂), typically found at approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).
S-N Stretch: An absorption band in the 900-1100 cm⁻¹ region.
C-N Stretch: Absorptions in the 1020-1220 cm⁻¹ range are characteristic of aliphatic amines. docbrown.info
The unique combination of these absorption bands serves as a "fingerprint" for the molecule, allowing for its identification and confirmation of the presence of key functional groups. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Alkane | C-H Stretch | 2800 - 3000 | Strong |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1160 - 1140 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1220 | Medium |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a single, high-quality crystal of the compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate, illustrates the type of data that can be obtained. researchgate.net For this related compound, it was determined to crystallize in the orthorhombic system with the space group P21/c. researchgate.net Such data allows for the creation of an exact molecular model, which is invaluable for understanding its physical properties and intermolecular interactions.
Table 4: Example Crystallographic Data for a Related Sulfonate Compound
| Parameter | Value |
|---|---|
| Compound | 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P21/c researchgate.net |
| Unit Cell Dimensions | a = 14.6818 Å, b = 7.1104 Å, c = 14.9180 Å researchgate.net |
| Volume (V) | 1548.5 ų researchgate.net |
| Molecules per Unit Cell (Z) | 4 researchgate.net |
Note: This data is for a structurally related compound and serves only as an example of the parameters determined by X-ray crystallography.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-[3-(methylamino)propyl]methanesulfonamide, a DFT analysis would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, various electronic properties such as the distribution of electron density, molecular electrostatic potential, and dipole moment would be calculated. These properties are crucial for understanding the molecule's reactivity and how it might interact with other molecules.
Prediction of Molecular Orbitals (HOMO/LUMO) and Energy Profiles
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. wikipedia.orgresearchgate.net A large gap suggests high stability and low reactivity. researchgate.net For this compound, calculating these orbitals would provide insight into its potential role in chemical reactions.
Theoretical Determination of Acid-Base Properties (pKa)
The acid dissociation constant (pKa) is a critical parameter that describes the extent to which a compound will ionize in a solution. Theoretical methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using continuum solvation models. For this compound, which contains amine groups, predicting the pKa would be essential for understanding its charge state at different pH values, a key factor in its biological activity and solubility.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are vital tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme.
Prediction of Ligand-Target Interactions
Molecular docking simulations would be used to predict the preferred orientation of this compound when it binds to a specific biological target. This process involves placing the molecule (the ligand) into the binding site of a receptor and evaluating the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such a study would be hypothetical without a known biological target for this specific compound.
Binding Affinity Estimation
Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a binding free energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. These estimations are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. mdpi.com
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. arxiv.orgresearchgate.netnih.gov By exploring the potential energy surface of a molecule, researchers can identify stable, low-energy conformations and the energy barriers that separate them. arxiv.orgresearchgate.netnih.gov This information provides insights into the molecule's flexibility, preferred shapes, and how it might interact with biological targets. The collection of all possible conformations and their corresponding energies is often referred to as the conformational energy landscape. researchgate.netnih.govresearchgate.net
A comprehensive search of scientific literature did not yield specific studies on the conformational analysis or the detailed energy landscape of this compound. Such a study would theoretically involve the use of computational methods like molecular mechanics or quantum mechanics to rotate the molecule's single bonds, calculating the energy of each resulting conformer. The data would then be used to plot an energy landscape, revealing the most stable three-dimensional structures of the molecule.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.netresearchgate.net These simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, by solving Newton's equations of motion for a system of particles. mdpi.comresearchgate.netresearchgate.net
Investigation of Conformational Dynamics in Solution
MD simulations are frequently employed to understand how a molecule behaves in a solvent, such as water, which can significantly influence its conformational preferences. bohrium.com By simulating the molecule in a solution environment, researchers can observe how it folds, unfolds, and transitions between different conformations, providing a dynamic picture of its behavior in a more biologically relevant context. bohrium.com
There are no specific molecular dynamics simulation studies available in the public domain that focus on the conformational dynamics of this compound in solution. A hypothetical study would involve placing the molecule in a simulated box of solvent molecules and observing its dynamic behavior over a period of nanoseconds to microseconds.
Analysis of Protein-Ligand Complex Stability and Dynamics
A key application of MD simulations in drug discovery is to assess the stability and dynamics of a small molecule (a ligand) when bound to a protein. mdpi.comnih.govnih.gov These simulations can help predict how tightly a ligand will bind to its target and can reveal the key interactions that stabilize the complex. mdpi.comnih.govnih.gov
No published research was found that details the analysis of a protein-ligand complex involving this compound. Such an analysis would typically follow a molecular docking study to predict the binding pose of the compound in the active site of a protein. An MD simulation would then be run to observe the stability of this pose and the dynamics of the entire complex.
Intermolecular Interaction Analysis
Computational methods, often in conjunction with MD simulations, allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between a ligand and its target protein or between molecules themselves. mdpi.commdpi.com Understanding these interactions is fundamental to explaining the specificity and affinity of molecular recognition. mdpi.commdpi.com
Specific intermolecular interaction analyses for this compound are not available in the scientific literature. A theoretical study would involve quantum chemical calculations or analysis of MD simulation trajectories to identify and quantify the non-covalent interactions between this compound and a binding partner.
Chemoinformatic and Cheminformatic Approaches
Chemoinformatics involves the use of computational methods to analyze and manage chemical data. It plays a crucial role in modern drug discovery, particularly in the design and analysis of large collections of chemical compounds.
Virtual Screening and Library Design
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govresearchgate.net This approach can significantly reduce the number of compounds that need to be tested experimentally. Chemical library design involves the creation of collections of molecules, either physically or virtually, with desirable properties for screening. researchgate.netnih.gov
While no studies were found that specifically used this compound as a query for virtual screening or as a central scaffold for library design, it is possible that this compound exists within large commercial or public chemical databases used for such purposes. A compound like this compound could be included in a screening library due to its chemical features, which may be deemed of interest for a particular therapeutic target.
Below is a hypothetical data table illustrating how this compound might be listed within a virtual screening library.
| Property | Value |
| Molecular Formula | C5H14N2O2S |
| Molecular Weight | 166.24 g/mol |
| LogP (calculated) | -1.2 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Scaffold Hopping and Chemical Space Exploration
Currently, there is a lack of specific published research that details the use of this compound as a starting point or a result of scaffold hopping or chemical space exploration initiatives. General methodologies in computational chemistry often employ scaffold hopping to identify novel core structures with similar biological activities to a known active compound. This technique is valuable for discovering new chemotypes with potentially improved properties.
Computational Descriptors for Pharmacological Relevance (excluding toxicity parameters)
Computational models provide predictions for various molecular properties that are crucial for assessing the pharmacological relevance of a compound. These descriptors help in the early stages of drug discovery to predict a molecule's behavior and its potential as a drug candidate. For this compound, several key descriptors have been calculated using various computational models.
These properties are essential in predicting the "drug-likeness" of a molecule. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. A compound is likely to be orally bioavailable if it has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5. Based on the predicted values, this compound adheres to these rules, suggesting a favorable profile for oral absorption.
The number of rotatable bonds is an indicator of molecular flexibility, which can influence binding to a biological target. The topological polar surface area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict blood-brain barrier penetration.
Below is an interactive data table summarizing the computationally predicted pharmacological descriptors for this compound.
Mechanistic Investigations in Vitro and Preclinical Cellular/biochemical
Target Identification and Validation
No studies detailing the enzyme inhibition kinetics or the mechanism by which N-[3-(methylamino)propyl]methanesulfonamide may inhibit specific enzymes were identified. Information regarding its potential as a competitive, non-competitive, or uncompetitive inhibitor, including kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration), is not available.
There is no available data from receptor binding assays for this compound. Consequently, its affinity (Kd) and efficacy (EC₅₀ or intrinsic activity) for any specific biological receptor remain unknown.
Research on the effects of this compound on cellular pathways and signaling cascades has not been published. There is no information on its ability to modulate specific intracellular signaling events.
Biochemical Assay Development and Validation
No biochemical assays have been reported for profiling the enzymatic activity of this compound or for determining its kinetic parameters against any enzyme.
There are no published quantitative biochemical assays to measure the engagement of this compound with any potential biological targets.
Cellular Assays in Preclinical Models (Non-Human)
Cell Proliferation and Viability Assays
No studies were identified that reported the effects of this compound on the proliferation or viability of non-human cell lines. Consequently, no data tables on parameters such as IC50 or EC50 values are available.
Cell-Based Functional Assays (e.g., immune checkpoint blockade, cytokine inhibition)
There is no available research detailing the functional effects of this compound in cell-based assays related to immune checkpoint blockade or cytokine inhibition.
Cellular Uptake and Distribution Studies
No studies on the cellular uptake and distribution of this compound have been published.
Due to the absence of research data for this compound in the specified areas, a data table of compound names mentioned in the article cannot be generated.
Preclinical Pharmacological and Biological Activity in Vitro, Non Human in Vivo
In Vitro Efficacy Studies
No published studies were identified that investigated the in vitro efficacy of N-[3-(methylamino)propyl]methanesulfonamide. This includes a lack of data in the following areas:
Anticancer Activity in Cell Lines
There is no available information on the cytotoxic or cytostatic effects of this compound against any cancer cell lines.
Antimicrobial and Antiparasitic Efficacy in Culture
Data regarding the activity of this compound against bacterial, fungal, or parasitic cultures is not present in the public domain.
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
No studies have been found that describe the anti-inflammatory or immunomodulatory properties of this compound in cellular models.
In Vivo Efficacy Studies in Non-Human Animal Models
Comprehensive searches did not uncover any in vivo studies conducted on non-human animal models to assess the efficacy of this compound.
Disease Model Evaluation
There are no reports of this compound being evaluated in animal models of disease, such as rat adjuvant-induced arthritis, mouse models of infection, or tumor xenografts.
Pharmacokinetic Profiling in Animal Species
Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species is not available in the reviewed literature.
Biodistribution and Imaging Studies in Animal Models (e.g., PET agents)
Currently, there are no specific studies detailing the biodistribution or use of this compound as a Positron Emission Tomography (PET) agent in animal models. Research into the in vivo distribution, uptake, and clearance of this compound has not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on its performance in PET imaging studies can be provided.
Comparative Studies with Known Reference Compounds in Preclinical Models
Similarly, the scientific literature lacks preclinical studies that directly compare the pharmacological or biological activity of this compound with known reference compounds. Without such research, it is not possible to present comparative data on its efficacy, potency, or other pharmacological parameters against established agents in any preclinical model.
Structure Activity Relationship Sar Studies
Systematic Structural Modifications
The biological activity of a molecule like N-[3-(methylamino)propyl]methanesulfonamide can be systematically modulated by altering its chemical structure. Key areas for modification include the N-methyl group, the propyl chain, and the methanesulfonamide (B31651) moiety.
Impact of N-Methyl Group Position and Alkylation on Activity
The N-methyl group on the terminal nitrogen of the propyl chain plays a crucial role in the molecule's interaction with its biological target. Modification of this group can significantly impact activity.
N-Methylation: The presence of a methyl group on the nitrogen atom can influence several properties. N-methylation is a common strategy in drug discovery that can affect a compound's pharmacological profile. wordpress.com For sulfonamides, N-methylation typically increases lipophilicity (log D) and decreases aqueous solubility. This is attributed to the masking of a potential hydrogen bond donor (the N-H group) and the addition of a hydrophobic methyl group. wordpress.com This change in physicochemical properties can alter how the molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as how it binds to its target.
Alkylation: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) would further increase lipophilicity. This can sometimes lead to enhanced binding affinity due to favorable hydrophobic interactions within a binding pocket. However, excessively large alkyl groups can introduce steric hindrance, preventing the molecule from fitting into the active site of its target, thereby reducing or abolishing activity.
Positional Isomers: While the parent compound has a methyl group on the terminal nitrogen, shifting this group to the nitrogen adjacent to the sulfonamide would create a different molecule with potentially distinct biological activity. The specific placement of the methyl group dictates the molecule's shape and hydrogen bonding capabilities, which are critical for molecular recognition.
| Modification | Anticipated Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| N-demethylation (primary amine) | Increased polarity, potential for an additional H-bond | Altered binding affinity and selectivity |
| N,N-dimethylation (tertiary amine) | Increased lipophilicity, loss of H-bond donation | Potential for altered receptor interactions and metabolism |
| N-ethylation | Increased lipophilicity | May enhance or decrease activity depending on target pocket size |
Influence of Propyl Chain Length and Branching on Biological Response
The three-carbon propyl chain acts as a spacer between the methylamino and methanesulfonamide groups. Its length and flexibility are critical for orienting these two functional groups correctly for optimal interaction with a biological target.
Chain Length: Varying the length of the alkyl chain can have a profound effect on biological activity. Shortening the chain to an ethyl or methyl group, or lengthening it to a butyl or pentyl group, would alter the distance between the key functional groups. For many biologically active molecules, there is an optimal chain length that allows for the most favorable interactions with the target. For instance, studies on other classes of compounds have shown that either increasing or decreasing the alkyl chain length from an optimum can lead to a significant loss of activity.
Chain Branching: Introducing branching into the propyl chain, for example, by creating an isobutyl or sec-butyl linker, would introduce steric bulk and restrict the conformational flexibility of the molecule. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. Steric effects are a key consideration in QSAR studies. nih.gov
| Chain Modification | Anticipated Structural Effect | Potential Impact on Biological Activity |
| Shortening (e.g., ethyl) | Decreased distance between functional groups | May lead to suboptimal interactions with the target |
| Lengthening (e.g., butyl) | Increased distance and flexibility | Could improve or disrupt binding depending on target topology |
| Branching (e.g., isopropyl) | Increased steric bulk, reduced flexibility | May pre-organize into a bioactive or inactive conformation |
Effects of Substituents on the Methanesulfonamide Group
The methanesulfonamide group is a key functional moiety. Modifications to the methyl group of the methanesulfonamide can influence the electronic properties and steric profile of this part of the molecule.
Alkyl Group Modification: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) would increase lipophilicity and steric bulk. This could enhance hydrophobic interactions with the target or, conversely, create steric clashes.
Introduction of Aromatic Rings: Replacing the methyl group with an aryl group (e.g., phenyl, substituted phenyl) would introduce the potential for π-π stacking or other aromatic interactions with the target. The electronic nature of substituents on the aryl ring (electron-donating or electron-withdrawing) could fine-tune the electronic properties of the sulfonamide group, potentially affecting binding affinity.
Functional Group Introduction: Introducing polar functional groups onto the alkyl substituent of the sulfonamide could provide additional hydrogen bonding opportunities with the target, potentially increasing binding affinity and altering solubility.
| Sulfonamide Substituent | Anticipated Change in Properties | Potential Impact on Biological Activity |
| Ethyl | Increased lipophilicity and steric bulk | May alter binding affinity and selectivity |
| Phenyl | Increased potential for aromatic interactions | Could introduce new binding modes |
| Trifluoromethyl | Increased electron-withdrawing character | May alter the acidity of the sulfonamide N-H (if present) and electronic interactions |
Correlation between Molecular Features and Target Interaction
The biological activity of this compound analogs is governed by a combination of their structural and physicochemical properties.
Hydrophobic, Electronic, and Steric Contributions to Activity
Quantitative structure-activity relationship (QSAR) studies often correlate biological activity with physicochemical parameters. nih.govnih.gov
Electronic Contributions: The electronic properties of the molecule, such as the distribution of electron density and the presence of partial charges, are crucial for electrostatic interactions with the target. The sulfonamide group is strongly electron-withdrawing, and its interaction with the target can be modulated by substituents that alter its electronic character.
Steric Contributions: The size and shape of the molecule (its steric properties) are critical for a good fit within the binding site of a biological target. As discussed, modifications that introduce steric bulk can either improve or hinder activity depending on the topology of the binding site. nih.gov
Conformational Preferences and Their Biological Implications
The flexibility of the propyl chain allows this compound to adopt various conformations in solution.
Bioactive Conformation: It is likely that only one or a limited number of these conformations are "bioactive," meaning they have the correct three-dimensional arrangement to bind effectively to the target. The biological activity of sulfonamides can be dependent on the conformational state of the molecule. researchgate.net
Conformational Analysis: Understanding the conformational preferences of these molecules is important for drug design. researchgate.net Computational modeling and spectroscopic techniques can be used to predict the most stable conformations and how structural modifications might influence this conformational landscape. For flexible molecules, the ability to adopt a non-planar conformation has been linked to higher bioactivity in some cases. researchgate.net The knowledge of the 3D shape of a free ligand is valuable for designing effective drugs. nih.gov
Potential Research Applications and Future Directions
N-[3-(methylamino)propyl]methanesulfonamide as a Versatile Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biochemical pathways. For this compound to be considered a versatile chemical probe, it would need to exhibit high potency, selectivity, and a well-understood mechanism of action.
Application in Biochemical Pathway Elucidation
To elucidate biochemical pathways, a chemical probe must interact specifically with a single target within that pathway. If this compound were found to selectively inhibit a particular enzyme, for instance, researchers could use it to study the downstream effects of that enzyme's inhibition, thereby mapping out its role in a larger biochemical cascade. This would involve treating cells or tissues with the compound and observing changes in metabolite levels or signaling molecules.
Utility in Receptor Pharmacology Studies
In receptor pharmacology, chemical probes are invaluable for characterizing receptor function and for screening for new drugs. If this compound were demonstrated to bind to a specific receptor, it could be used in several ways:
Radiolabeling: A radiolabeled version of the compound could be synthesized to perform binding assays, which would help in quantifying the number of receptors in a given tissue and in determining the binding affinity of other, unlabeled compounds.
Functional Assays: By observing the cellular response after the application of the compound, researchers could determine if it acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (modifying the receptor's response to its natural ligand).
Role in Advanced Drug Discovery Research
Drug discovery is a complex process that involves identifying new therapeutic agents. The methanesulfonamide (B31651) group and the methylamino propyl side chain are functionalities that appear in various biologically active molecules, suggesting that this compound could potentially serve as a starting point for new drug development.
Development of Novel Scaffolds for Medicinal Chemistry
A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure could be considered a novel scaffold. Medicinal chemists could synthesize a variety of analogs by modifying different parts of the molecule, as shown in the hypothetical table below.
| Modification Site | Potential Modifications | Desired Outcome |
| Methanesulfonyl group | Replacement with other sulfonyl groups (e.g., ethanesulfonyl, benzenesulfonyl) | Modulate potency and selectivity |
| Methylamino group | Substitution with other alkyl or aryl groups | Alter binding affinity and pharmacokinetic properties |
| Propyl chain | Varying the length of the alkyl chain | Optimize spatial orientation for target binding |
These new compounds would then be screened for biological activity against a panel of therapeutic targets.
Lead Optimization Strategies in Preclinical Programs
A "lead" compound is one that shows promising activity in initial screening but requires further refinement to improve its drug-like properties. If this compound were identified as a lead, optimization strategies would focus on enhancing its efficacy, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Hypothetical Lead Optimization Data for this compound Analogs
| Compound | Target Affinity (nM) | Selectivity (fold) | Metabolic Stability (t½, min) | Solubility (µg/mL) |
| This compound | 500 | 10 | 15 | 200 |
| Analog 1 (ethylamino) | 250 | 20 | 30 | 250 |
| Analog 2 (phenylsulfonyl) | 100 | 50 | 45 | 150 |
| Analog 3 (butyl chain) | 700 | 5 | 10 | 300 |
This iterative process of synthesis and testing is fundamental to developing a preclinical candidate.
Unexplored Academic Research Avenues
Given the absence of published research, there are numerous unexplored avenues for academic investigation into this compound. Initial studies could focus on:
Broad Biological Screening: Testing the compound against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify any potential activity.
Computational Modeling: Using in silico methods to predict potential binding targets and to understand the compound's conformational properties.
Synthetic Methodology: Developing novel and efficient synthetic routes to produce the compound and its derivatives.
These foundational studies would be essential to determine if this compound holds any promise for the applications discussed and to justify more in-depth research.
Investigation of Broader Biological Activities
There is no available data from in vitro or in vivo studies to suggest any specific biological activities for this compound. Typically, researchers would screen a compound against a variety of biological targets, such as enzymes or receptors, to determine if it exhibits any inhibitory or activating effects. Such screening assays are fundamental in the early stages of drug discovery and chemical biology to identify potential therapeutic leads or tool compounds for studying biological processes. The absence of any such published data for this compound means its biological activity profile is currently a blank slate.
Refinement of Analytical and Computational Methodologies
The development and refinement of analytical methods are crucial for the characterization and quantification of any chemical compound. Standard techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Chromatography (such as HPLC or GC) for purity assessment. While chemical suppliers provide basic identifiers like the CAS number and molecular formula, detailed, validated analytical methods specific to this compound are not described in the scientific literature.
Similarly, computational methodologies, such as molecular modeling, conformational analysis, and prediction of physicochemical properties (e.g., solubility, lipophilicity), are powerful tools in modern chemical research. These in silico approaches can help to predict a compound's behavior and guide experimental work. However, no published computational studies have been found that focus on this compound.
Translational Research Perspectives (Preclinical to Advanced Research, non-human)
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For a chemical compound, this would typically involve a progression from initial in vitro testing to more complex studies in cellular models and then to non-human preclinical animal models to evaluate its efficacy and safety. Given the lack of foundational data on the biological activity of this compound, it has not reached the stage of translational research. There are no reports of its investigation in any preclinical or advanced non-human research settings.
Q & A
Q. What are the recommended synthetic routes for N-[3-(methylamino)propyl]methanesulfonamide, and how can reaction intermediates be optimized for yield?
Methodological Answer: Synthesis typically involves coupling methanesulfonyl chloride with a primary amine precursor, such as 3-(methylamino)propan-1-amine, under controlled basic conditions (e.g., using triethylamine in anhydrous THF). Key intermediates include the amine hydrochloride salt, which must be rigorously dried to avoid side reactions. Reaction optimization can employ Design of Experiments (DoE) to vary temperature (0–25°C), stoichiometry (1:1.2–1.5 molar ratio), and solvent polarity. Monitoring via TLC or LC-MS ensures intermediate purity. For example, HRMS data (e.g., m/z 152.10704 for a related sulfonamide) can validate structural integrity during synthesis .
Q. How should researchers characterize the purity of this compound, and what analytical thresholds are critical for reproducibility?
Methodological Answer: Purity assessment requires a combination of HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted amines. Acceptance criteria for impurities (e.g., ≤0.1% for any single impurity) align with pharmacopeial standards. For example, USP guidelines recommend disregarding peaks with areas <10% of the principal peak in chromatographic analyses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodological Answer: SAR studies should focus on modifying the sulfonamide group, alkyl chain length, or methylamino substituents. For instance:
- Replace the methanesulfonyl group with ethylsulfonyl or aryl variants to assess electronic effects.
- Introduce deuterium at the methylamino group (e.g., N-methyl-d3) to study metabolic stability via isotopic tracing .
Biological assays (e.g., receptor binding or enzymatic inhibition) should use dose-response curves (IC₅₀/EC₅₀) with positive controls. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like glucocorticoid receptors, as demonstrated in related sulfonamide modulators .
Q. What strategies resolve contradictions in impurity profiling data for this compound across different analytical platforms?
Methodological Answer: Discrepancies often arise from column selectivity (e.g., C18 vs. phenyl-hexyl) or detector sensitivity (UV vs. MS). To reconcile
- Use orthogonal methods: Combine reversed-phase HPLC with hydrophilic interaction chromatography (HILIC).
- Validate impurity identities via spiking experiments with synthesized reference standards (e.g., nitro derivatives or acetylated byproducts) .
Statistical tools like principal component analysis (PCA) can correlate impurity profiles across batches .
Q. How do solvent polarity and pH influence the stability of this compound in solution-phase studies?
Methodological Answer: Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) in buffers of varying pH (2–9). Key findings:
Q. What computational methods are effective in predicting the metabolic pathways of this compound?
Methodological Answer: Use in silico tools:
- Phase I metabolism : CYP450 isoform prediction via StarDrop or MetaSite, focusing on N-demethylation or sulfonamide cleavage.
- Phase II metabolism : Glucuronidation likelihood assessed using GLUE (GastroPlus). Validate predictions with in vitro hepatocyte assays and HRMS to identify metabolites (e.g., m/z shifts corresponding to glucuronide conjugates) .
Experimental Design for Mechanistic Studies
Q. How can isotope-labeling techniques elucidate the mechanism of this compound in cellular uptake studies?
Methodological Answer: Synthesize a deuterated analog (e.g., CD₃-labeled methylamino group) and track cellular uptake via LC-MS/MS. Compare intracellular concentrations with unlabeled compound under identical conditions (e.g., 24-hour incubation in HEK293 cells). Use kinetic modeling (e.g., one-compartment model) to calculate uptake rates and membrane permeability .
Q. What in vitro models are suitable for assessing the pro-drug potential of this compound derivatives?
Methodological Answer:
- Liver microsomes : Incubate derivatives with NADPH-supplemented microsomes to detect active metabolites.
- Caco-2 monolayers : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp >1 ×10⁻⁶ cm/s indicates high bioavailability potential.
- Plasma stability assays : Monitor degradation over 24 hours at 37°C to identify labile functional groups .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
Methodological Answer: Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity, residual solvents, crystallinity.
- Control Critical Process Parameters (CPPs): Reaction temperature (±2°C), stirring rate (≥500 rpm).
Use multivariate analysis (e.g., partial least squares regression) to correlate CPPs with CQAs. For reproducibility, adopt a locked-down synthesis protocol after 3 validation batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
